



Application Notes and Protocols: (-)-Enitociclib in Combination with Venetoclax

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Compound of Interest		
Compound Name:	(-)-Enitociclib	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcriptional activity of RNA Polymerase II (RNAPII).[2] Inhibition of CDK9 by enitociclib leads to the downregulation of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1) and oncogenes such as MYC.[3][4] Venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor that restores the intrinsic apoptotic pathway by binding to BCL-2 and displacing pro-apoptotic proteins.[5][6][7]

Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[8] The combination of enitociclib and venetoclax represents a rational and synergistic therapeutic strategy. By inhibiting CDK9, enitociclib suppresses the transcription of MCL1, thereby overcoming a primary resistance mechanism to venetoclax and enhancing its pro-apoptotic activity.[8][9] Preclinical and early clinical studies have demonstrated the synergistic potential of this combination in various hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and aggressive lymphomas.[3][10][11]

Synergistic Mechanism of Action

The combination of enitociclib and venetoclax targets the intrinsic apoptotic pathway through two distinct but complementary mechanisms. Enitociclib acts upstream by inhibiting the

Methodological & Application

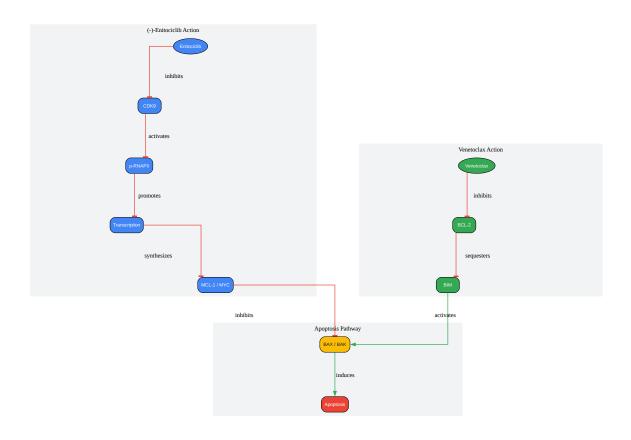




transcription of key survival genes, while venetoclax acts downstream by directly antagonizing a key anti-apoptotic protein.

- Enitociclib (CDK9 Inhibition): Enitociclib selectively binds to CDK9, inhibiting the P-TEFb complex. This prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcriptional elongation for genes with short half-lives, including the critical anti-apoptotic protein Mcl-1 and the oncogene MYC.[3][4] The depletion of Mcl-1 removes a key survival signal for cancer cells and primes them for apoptosis.
- Venetoclax (BCL-2 Inhibition): In many hematologic cancers, the BCL-2 protein is overexpressed and sequesters pro-apoptotic proteins like BIM.[5][12] Venetoclax selectively binds to the BH3 domain of BCL-2, releasing BIM.[13]
- Synergistic Apoptosis: The freed BIM can then activate pro-apoptotic effector proteins BAX and BAK.[12] Simultaneously, the enitociclib-induced depletion of Mcl-1 prevents it from sequestering other pro-apoptotic proteins. This dual action ensures that BAX and BAK are robustly activated, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, synergistic cancer cell apoptosis.[9]





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Caption: Synergistic mechanism of Enitociclib and Venetoclax.

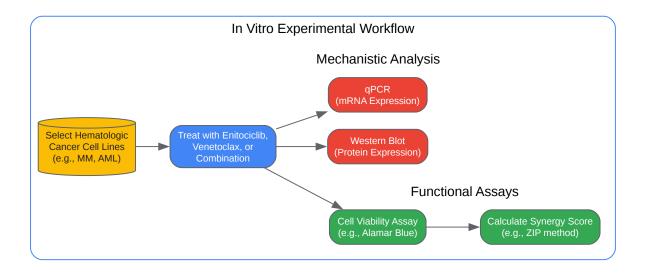
Preclinical Experimental Design & Data

Preclinical evaluation of the enitociclib and venetoclax combination typically involves in vitro studies using cancer cell lines and in vivo studies using xenograft models.

In Vitro Studies

The primary goals of in vitro studies are to establish the cytotoxic activity of each agent, confirm synergy, and elucidate the molecular mechanism of action.





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Caption: Workflow for in vitro evaluation of drug synergy.

Table 1: In Vitro Activity of Enitociclib and Synergy with Venetoclax



Cell Line	Cancer Type	Enitociclib IC50	Combinatio n Effect with Venetoclax	Key Molecular Changes	Reference
OPM-2	Multiple Myeloma	29 nM (as BAY 1251152)	Synergistic (Synergy Score >10)	Dose- dependent repression of c-Myc and Mcl-1; Increased cleaved PARP and caspase-3.	[1][2][14]
NCI-H929	Multiple Myeloma	N/A	Synergistic	Repression of c-Myc and PCNA.	[3][14]
MM.1S	Multiple Myeloma	N/A	Synergistic (Synergy Score >10)	N/A	[2]
U266B1	Multiple Myeloma	N/A	Synergistic (Synergy Score >10)	N/A	[2]
MV4-11, THP-1	AML	N/A	Synergistic (CI < 0.73 for CDK9i)	Decreased McI-1 bound to Bim; Enhanced cleavage of caspase-3 and PARP.	[8][9]

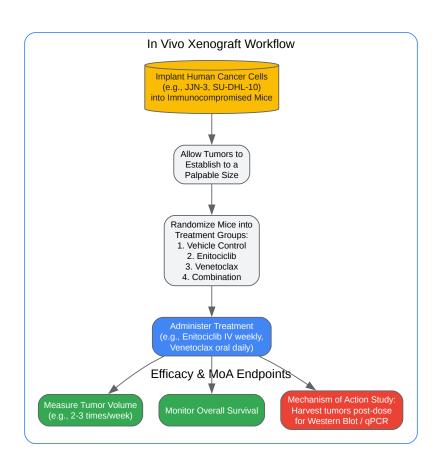
| SU-DHL-4 | DLBCL | 0.043 - 0.152 $\mu mol/L$ | N/A (Monotherapy data) | Depletion of MYC and MCL1 protein. |[4] |



Note: IC50 values can vary based on assay conditions. Synergy scores are often calculated using methods like the Zero Interaction Potency (ZIP) model, where a score >10 is considered synergistic.[2] CI = Combination Index.

In Vivo Studies

Xenograft models are used to assess the anti-tumor efficacy and tolerability of the combination in a living system.



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Caption: Workflow for in vivo evaluation of drug combination.

Table 2: In Vivo Efficacy of Enitociclib



Model	Cancer Type	Enitociclib Dose & Schedule	Outcome	Reference
SU-DHL-10 Xenograft	DLBCL	15 mg/kg, IV, once weekly	Induced complete tumor regression.	[4]
JJN-3, NCI- H929, OPM-2 Xenografts	Multiple Myeloma	15 mg/kg, IV, single dose (MoA)	Transiently inhibited MYC/MCL1 transcription; induced PARP/caspase-3 cleavage as early as 1 hr post-dose.	[2]

| JJN-3, NCI-H929, OPM-2 Xenografts | Multiple Myeloma | 15 mg/kg, IV, every 7 days | Tumor volumes reduced to 1-4% of control; increased median survival. |[2] |

Note: While these studies demonstrate strong single-agent activity for enitociclib, the synergistic combination with venetoclax is expected to provide deeper and more durable responses in vivo.[2][15]

Clinical Experimental Design

Based on promising preclinical data, a Phase I/II clinical trial is investigating enitociclib in combination with venetoclax and prednisone (VVIP regimen) in patients with relapsed/refractory (R/R) lymphoid malignancies.

Table 3: Phase I/II VVIP Clinical Trial (NCT05371054) Summary



Parameter	Description
Title	A Phase I/II Study of VIP152 (enitociclib), Venetoclax, and Prednisone (VVIP) in Relapsed/Refractory (R/R) Lymphoid Malignancies.[10]
Patient Population	R/R non-GCB DLBCL, MYC-rearranged DLBCL/HGBCL-DH, and Peripheral T-cell lymphoma (PTCL) after ≥2 prior therapies.[10]
Phase I Design	Dose escalation of enitociclib and venetoclax with fixed-dose prednisone to determine the recommended phase II dose (RP2D).[10][16]
Phase II Design	Dose expansion at the RP2D to evaluate efficacy.[16]
Primary Endpoints	Incidence of adverse events, complete response rate.[16]

 $|\ Secondary\ Endpoints\ |\ Overall\ response\ rate\ (ORR),\ progression-free\ survival\ (PFS),\ duration$ of response (DOR).

Table 4: Preliminary Clinical Efficacy Data (as of March 2024)

Parameter	Value (n=5 patients)	Reference
Overall Response Rate (ORR)	60% (3/5)	[10]
Tumor Reduction	Observed in 80% (4/5) of patients	[10]
Notable Responses	- 1 HGBCL-DH patient (refractory to CAR-T) had a partial response (PR) with 71% tumor reduction 2 PTCL patients had PRs with 86% and 91% tumor reductions.	[10][16]



| Safety | No dose-limiting toxicities (DLTs) observed in the first two dose levels. Most common AEs included hypokalemia, thrombocytopenia, and neutropenia. |[10][16] |

Detailed Experimental Protocols Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the IC50 of enitociclib and assess the synergistic cytotoxicity of the enitociclib/venetoclax combination.

- Cell Culture: Culture hematologic cancer cell lines (e.g., OPM-2, MM.1S) in their respective recommended growth medium supplemented with 10% fetal bovine serum.[1]
- Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium. Incubate for 24 hours.
- Drug Preparation: Prepare stock solutions of enitociclib and venetoclax in DMSO. Create a dose-response matrix with serial dilutions of both drugs. A typical concentration range for enitociclib is 0.001 - 10 μM.[1]
- Treatment: Add 100 μL of medium containing the drugs (single agents or combinations) to the wells. Ensure the final DMSO concentration is ≤0.5%.[1] Include vehicle-only (DMSO) wells as a control.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
- Viability Assessment: Add 20 μL of Alamar Blue (or a similar metabolic indicator like MTT or CellTiter-Glo) to each well. Incubate for 4-6 hours.
- Data Acquisition: Measure fluorescence or absorbance using a plate reader.
- Analysis: Normalize the results to the vehicle control wells. Calculate IC50 values using nonlinear regression. For combination data, use software like SynergyFinder to calculate synergy scores based on the ZIP or Bliss independence models.[2]

Protocol 2: Western Blot Analysis for Protein Expression



Objective: To confirm the on-target effects of the drug combination on key proteins in the apoptotic pathway.

- Cell Treatment: Seed cells in 6-well plates and treat with enitociclib, venetoclax, or the combination for specified time points (e.g., 6, 24, 48 hours).[3] Use concentrations around the IC50 values.
- Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: p-RNAPII (Ser2/5), McI-1, c-Myc, total PARP, cleaved PARP, total Caspase-3, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH). [3][4]
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression across treatment groups.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the enitociclib/venetoclax combination in a mouse model.



- Animal Model: Use 6-8 week old immunodeficient mice (e.g., SCID/Beige or NSG).[2] All
 procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., JJN-3) resuspended in PBS and Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
- Dosing Regimen:
 - Vehicle Control: Administer the appropriate vehicle for each drug on the same schedule.
 - Enitociclib: Administer intravenously (IV) at 10-15 mg/kg, once weekly.[4]
 - Venetoclax: Administer orally (PO) daily. Dose can be determined from literature (e.g., 50-100 mg/kg).
 - Combination: Administer both drugs as described above.
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.[4]
- Endpoints: The primary efficacy endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or it can be continued to assess overall survival.
- Pharmacodynamic (PD) Analysis: For mechanism of action studies, a separate cohort of mice can be treated with a single dose. Tumors are then harvested at various time points (e.g., 1, 4, 8, 24 hours) post-dose for Western blot or qPCR analysis as described above.[2]
 [3]

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